molecular formula C22H17BrClNO3 B11409315 6-bromo-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

6-bromo-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11409315
M. Wt: 458.7 g/mol
InChI Key: LBRYGRZSKPIAKU-UHFFFAOYSA-N
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Description

6-bromo-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including bromine, chlorine, furan, and benzofuran moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: Starting with a suitable precursor, such as 2-hydroxyacetophenone, the benzofuran core can be synthesized through cyclization reactions.

    Substitution Reactions: The chlorobenzyl and furan-2-ylmethyl groups can be introduced through nucleophilic substitution reactions, often using appropriate alkyl halides and base catalysts.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation Products: Furan-2,3-dione derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, 6-bromo-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a subject of interest in pharmaceutical research.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for modifications that can tailor its properties for various applications.

Mechanism of Action

The mechanism of action of 6-bromo-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide: The parent compound.

    6-bromo-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxylic acid: A derivative with a carboxylic acid group instead of a carboxamide.

    6-bromo-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-amine: A derivative with an amine group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H17BrClNO3

Molecular Weight

458.7 g/mol

IUPAC Name

6-bromo-N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H17BrClNO3/c1-14-19-8-7-16(23)11-20(19)28-21(14)22(26)25(13-18-6-3-9-27-18)12-15-4-2-5-17(24)10-15/h2-11H,12-13H2,1H3

InChI Key

LBRYGRZSKPIAKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)Br)C(=O)N(CC3=CC(=CC=C3)Cl)CC4=CC=CO4

Origin of Product

United States

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